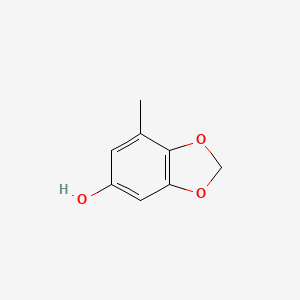

1,3-Benzodioxol-5-ol,7-methyl-

Description

Contextualization within the Benzodioxole Family of Compounds

1,3-Benzodioxole (B145889), also known as methylenedioxybenzene, is a heterocyclic organic compound featuring a benzene (B151609) ring fused to a five-membered dioxole ring. arabjchem.orgchemicalbook.com This core structure is the backbone of a wide array of naturally occurring and synthetic molecules. ontosight.ai Compounds within the benzodioxole family are found in various plants and are key components of essential oils. ontosight.ai

The 1,3-benzodioxole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. arabjchem.org Derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. ontosight.ainajah.edu Furthermore, they serve as crucial intermediates in organic synthesis for pharmaceuticals, agrochemicals, and fragrances. chemicalbook.com

1,3-Benzodioxol-5-ol, 7-methyl- (CAS Number: 200959-11-1) is a specific derivative within this extensive family. axsyn.comchemsigma.com It is structurally related to the well-known natural compound Sesamol (B190485) (1,3-benzodioxol-5-ol), which is found in sesame seeds and valued for its antioxidant properties. nist.govresearchgate.netchemsrc.com The addition of a methyl group at the 7-position distinguishes it from sesamol and other derivatives, placing it in the subgroup of methylated benzodioxolols. While this specific compound is listed in chemical catalogs, detailed research dedicated solely to it is not widely available in published literature. axsyn.com Its properties and potential reactivity are therefore often inferred from more extensively studied analogues.

Significance of Methyl Substitution in Benzodioxole Structures for Research Investigations

The substitution pattern on the benzodioxole ring profoundly influences the molecule's physical, chemical, and biological properties. ontosight.ai The introduction of a methyl group, a small alkyl substituent, can bring about significant changes that are of interest in chemical research.

In medicinal chemistry, methylation can alter a compound's lipophilicity (its ability to dissolve in fats and oils), which in turn affects its ability to cross biological membranes and interact with cellular targets. ontosight.ai For instance, studies on other 2-phenyl benzodioxole derivatives have shown that a methyl substitution on the phenyl ring can lead to potent cytotoxic activity against cancer cell lines. arabjchem.org

From a chemical synthesis perspective, a methyl group can direct the position of subsequent reactions on the aromatic ring through its electron-donating effects. This makes methylated benzodioxoles valuable as starting materials or intermediates for constructing more complex molecules. nih.gov The specific placement of the methyl group, such as at the 7-position in the case of 1,3-Benzodioxol-5-ol, 7-methyl-, defines the steric and electronic environment around the neighboring functional groups (the hydroxyl group at C5 and the dioxole ring), thereby influencing their reactivity in further chemical transformations. Research on related compounds like (7-Methoxy-1,3-benzodioxol-5-yl)methanol highlights how substitutions at the 7-position are integral to the synthesis of complex chemical structures. nih.gov

Data Tables

Table 1: Properties of 1,3-Benzodioxol-5-ol, 7-methyl-

Note: Experimental data for this compound is limited. Properties are based on computational predictions and its chemical structure.

| Property | Value |

| CAS Number | 200959-11-1 axsyn.com |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 7-methyl-1,3-benzodioxol-5-ol |

| Synonyms | 7-Methyl-5-hydroxy-1,3-benzodioxole |

Table 2: Comparison of 1,3-Benzodioxol-5-ol, 7-methyl- with Sesamol

| Feature | 1,3-Benzodioxol-5-ol, 7-methyl- | Sesamol (1,3-Benzodioxol-5-ol) |

| CAS Number | 200959-11-1 axsyn.com | 533-31-3 nist.gov |

| Molecular Formula | C₈H₈O₃ | C₇H₆O₃ nist.gov |

| Molecular Weight | 152.15 g/mol | 138.12 g/mol nist.gov |

| Key Structural Difference | Contains a methyl group at the C-7 position. | Lacks a substituent at the C-7 position. |

| Known Research Focus | Limited specific research available. | Extensively studied for its antioxidant, anti-inflammatory, and neuroprotective properties. chemsrc.com Used as a synthetic precursor. chemsrc.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

7-methyl-1,3-benzodioxol-5-ol |

InChI |

InChI=1S/C8H8O3/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-3,9H,4H2,1H3 |

InChI Key |

AZFJNJBWYLRCOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OCO2)O |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 1,3 Benzodioxol 5 Ol,7 Methyl and Its Analogues

Chemical Synthesis Approaches

Conventional Multistep Synthetic Routes

Conventional methods for synthesizing 1,3-benzodioxole (B145889) derivatives often involve multiple steps starting from readily available precursors. For instance, the synthesis of 2-phenyl-substituted 1,3-benzodioxoles can be achieved by reacting catechol with benzoic acid derivatives. researchgate.net This type of condensation reaction is a common strategy in forming the benzodioxole ring system.

Another example is the synthesis of new 1,3-benzodioxole derivatives starting from (6-bromobenzo[d] researchgate.netdioxol-5-yl)methanol. researchgate.net This starting material undergoes a series of transformations, including Appel conditions to form a bromo derivative, followed by nucleophilic substitution with sodium azide (B81097) to introduce an azido (B1232118) group. researchgate.net A subsequent Huisgen 1,3-dipolar cycloaddition with phenylacetylene (B144264) yields a triazole-substituted benzodioxole, which can be further modified via Suzuki-Miyaura coupling reactions with various boronic acids to produce a diverse library of derivatives. researchgate.net

The synthesis of 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459) can be achieved from 3,4-dihydroxy-2,5-dimethoxytoluene by reaction with bromochloromethane (B122714) in the presence of cesium carbonate. google.com Additionally, three-component condensation reactions involving quinolin-5-amine, methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates, and various aldehydes have been used to create complex hexahydrobenzo[b] researchgate.netacs.orgphenanthroline derivatives containing the 1,3-benzodioxole moiety. pleiades.online

A general and highly stereoselective three-component method has been developed for the synthesis of spirooxindole derivatives containing pyrrolidine (B122466) and pyrrolizidine (B1209537) moieties. rsc.org This method utilizes a 1,3-dipolar cycloaddition reaction between benzodioxole chalcones and an azomethine ylide generated in situ. rsc.org

| Starting Material | Key Reactions | Product | Reference |

| Catechol and Benzoic acid derivatives | Condensation | 2-Phenyl-1,3-benzodioxole derivatives | researchgate.net |

| (6-bromobenzo[d] researchgate.netdioxol-5-yl)methanol | Appel reaction, Nucleophilic substitution, Huisgen cycloaddition, Suzuki-Miyaura coupling | 1,3-Benzodioxole derivatives with triazole substituents | researchgate.net |

| 3,4-Dihydroxy-2,5-dimethoxytoluene | Reaction with bromochloromethane | 4,7-Dimethoxy-5-methyl-1,3-benzodioxole | google.com |

| Quinolin-5-amine, Methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates, Aldehydes | Three-component condensation | Hexahydrobenzo[b] researchgate.netacs.orgphenanthroline derivatives | pleiades.online |

| Benzodioxole chalcones, Isatin, Sarcosine/L-proline | 1,3-Dipolar cycloaddition | Spirooxindole pyrrolidine/pyrrolizidine derivatives | rsc.org |

Green Chemistry and Sustainable Synthetic Techniques

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. For the synthesis of 1,3-benzodioxole derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a prominent green chemistry approach. researchgate.net The synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives has been successfully achieved by reacting catechol with benzoic acid derivatives under microwave irradiation, using polyphosphoric acid as both a catalyst and a solvent. researchgate.net This method offers several advantages over conventional heating, including significantly reduced reaction times (from hours to seconds), increased yields, and operational simplicity. researchgate.net Crucially, this technique often eliminates the need for hazardous organic solvents, thereby reducing the environmental impact. researchgate.net

Another sustainable approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused. For example, the acylation of 1,3-benzodioxole has been studied under flow conditions using a recyclable heterogeneous acidic catalyst. researchgate.net This continuous flow process can lead to improved efficiency and reduced waste compared to batch processes.

The principles of green chemistry are also evident in biocatalytic approaches, which utilize enzymes to perform specific chemical transformations under mild conditions, as will be discussed in more detail in section 2.2. These enzymatic methods often exhibit high selectivity and reduce the need for protecting groups and harsh reagents. acs.org

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, solvent-free conditions | Synthesis of 2-phenyl-1,3-benzodioxole derivatives from catechol and benzoic acids | researchgate.net |

| Heterogeneous Catalysis | Recyclable catalysts, continuous flow processes | Acylation of 1,3-benzodioxole | researchgate.net |

Specific Reaction Mechanisms Employed (e.g., electrophilic/nucleophilic substitution, oxidation, reduction)

The synthesis of 1,3-benzodioxole derivatives relies on a variety of fundamental organic reaction mechanisms.

Electrophilic Substitution: Friedel-Crafts acylation is a key electrophilic aromatic substitution reaction used to introduce acyl groups onto the benzodioxole ring. The acylation of 1,3-benzodioxole is an important industrial process for producing intermediates for fragrances and insecticides. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions are crucial in building and modifying the side chains of benzodioxole derivatives. For example, the synthesis of 5-(azidomethyl)-6-bromobenzo[d] researchgate.netdioxole involves the displacement of a bromide ion by the azide anion. researchgate.net

Oxidation: Oxidation reactions can be employed to form the 1,3-benzodioxole ring itself. The reaction of alkyl-substituted benzenes with o-chloranil at elevated temperatures can lead to the formation of 4,5,6,7-tetrachloro-1,3-benzodioxoles through benzylic oxidation followed by acetal (B89532) formation. nih.govresearchgate.net While yields can be low, this represents a direct transformation of an alkylbenzene to a benzodioxole. nih.govresearchgate.net Oxidation can also be used to modify substituents on the ring, such as the conversion of a cyano group to a carboxylic acid.

Reduction: Reduction reactions are commonly used to transform functional groups on the benzodioxole nucleus or its side chains. For instance, the cyano group of 2,2-difluoro-4-cyano-1,3-benzodioxole (B3025235) can be reduced to an amine group using reducing agents like lithium aluminum hydride. Biocatalytic reductions are also employed, such as the enzymatic reduction of a ketone to a chiral alcohol, which is a key step in the enantioselective synthesis of certain benzodioxole-containing pharmaceuticals. acs.orggoogle.com

Cycloaddition: 1,3-Dipolar cycloaddition reactions are powerful tools for constructing heterocyclic rings. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is used to form a triazole ring attached to the benzodioxole core. researchgate.net

Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to form carbon-carbon bonds, allowing for the attachment of various aryl or vinyl groups to the benzodioxole scaffold. researchgate.net

Stereoselective and Enantioselective Synthesis

The synthesis of chiral 1,3-benzodioxole analogues, where a specific three-dimensional arrangement of atoms is required, often employs stereoselective and enantioselective methods. These techniques are particularly important in the pharmaceutical industry, where the biological activity of a molecule can be highly dependent on its stereochemistry. researchgate.net

One approach to achieving enantioselectivity is through the use of chiral catalysts. For instance, organocatalysis has emerged as a powerful tool for constructing enantioenriched molecules. researchgate.net Asymmetric transformations catalyzed by small organic molecules can be used to create complex chiral architectures, including those containing bicyclic nonane (B91170) units fused to a benzodioxole ring. researchgate.net

Another strategy involves the desymmetrization of prochiral substrates. This technique can create multiple stereocenters in a single step with high efficiency. researchgate.net For example, transition-metal-catalyzed enantioselective desymmetrization of 1,3-dicarbonyl compounds has been developed to assemble optically active cyclic ketones bearing congested stereocenters. researchgate.net

Furthermore, chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, are widely used for stereoselective synthesis. These will be discussed in the following section.

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic approaches offer highly selective and environmentally benign alternatives to traditional chemical synthesis for producing chiral 1,3-benzodioxole derivatives. These methods leverage the remarkable ability of enzymes to catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. researchgate.net

Enzyme-Catalyzed Transformations for Chiral Resolution and Derivatization

Enzymes, particularly lipases and dehydrogenases, are extensively used for the kinetic resolution of racemic mixtures of benzodioxole-containing intermediates. researchgate.netresearchgate.net Kinetic resolution separates enantiomers based on their different reaction rates in an enzyme-catalyzed transformation.

For example, the lipase (B570770) Amano PS has been used for the enantioselective acylation of racemic (±)-α-methyl-1,3-benzodioxole-5-ethanol. researchgate.net In this process, the lipase preferentially acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric excess. researchgate.net Similarly, lipases from Burkholderia cepacia (Amano PS-IM) and Candida antarctica (Novozym 435) have been examined for the kinetic resolution of racemic [2-methyl-2-(2'-naphthyl)-1,3-benzodioxol-4-yl]methyl acetate, demonstrating that different lipases can exhibit opposite enantiopreferences. researchgate.net

Alcohol dehydrogenases (ADHs) are another class of enzymes used for the stereoselective reduction of prochiral ketones to chiral alcohols. For instance, an ADH from Leifsonia sp. S749 has been used to produce (R)-chiral alcohols from various prochiral ketones with high enantiomeric excess. researchgate.net A practical application of this is the biocatalytic reduction of a ketone precursor to (S)-α-methyl-1,3-benzodioxole-5-ethanol, a key intermediate in the synthesis of the antiepileptic drug candidate Talampanel. acs.orggoogle.com This enzymatic step sets the crucial stereochemistry for the final active pharmaceutical ingredient. google.com

These biocatalytic steps are often integrated into multistep chemical syntheses, a strategy known as chemoenzymatic synthesis, to efficiently produce complex, optically active molecules. mdpi.com

| Enzyme | Transformation | Substrate | Product(s) | Reference |

| Amano PS (Lipase) | Enantioselective acylation | (±)-α-Methyl-1,3-benzodioxole-5-ethanol | (+)-(S)-alcohol and (-)-(R)-acetate | researchgate.net |

| Burkholderia cepacia Lipase | Kinetic resolution (transesterification) | Racemic [2-methyl-2-(2'-naphthyl)-1,3-benzodioxol-4-yl]methyl acetate | Enantiomerically enriched alcohol and acetate | researchgate.net |

| Alcohol Dehydrogenase (Leifsonia sp. S749) | Asymmetric reduction | Prochiral ketones | (R)-chiral alcohols | researchgate.net |

| Microbial Reduction | Stereospecific reduction | Ketone precursor | (S)-α-Methyl-1,3-benzodioxole-5-ethanol | acs.orggoogle.com |

| Candida antarctica Lipase B | Kinetic resolution (transesterification) | Racemic trans-β-aryl-δ-hydroxy-γ-lactones with a 1,3-benzodioxol ring | Enantiomerically enriched hydroxylactone and propionate | mdpi.com |

Precursor-Based Synthesis

The construction of the 1,3-Benzodioxol-5-ol, 7-methyl- scaffold and its analogues often relies on the modification of readily available benzodioxole precursors. These methods involve the strategic introduction of substituents onto the benzodioxole ring system.

A common and effective strategy for synthesizing substituted benzodioxoles involves leveraging existing benzodioxole cores. Sesamol (B190485) (1,3-Benzodioxol-5-ol), a naturally occurring compound found in sesame oil, serves as a prominent precursor. It can be synthesized from heliotropine wikipedia.org. The phenolic hydroxyl group and the aromatic ring of sesamol offer reactive sites for further functionalization, such as alkylation or halogenation, to introduce substituents at various positions.

Another versatile precursor is (1,3-benzodioxol-5-yl)acetic acid. This commercially available starting material can be converted to its methyl ester, methyl 2-(benzo[d] google.comrsc.orgdioxol-5-yl)acetate, which can then undergo reactions like bromination to yield substituted derivatives acs.org. For instance, treatment of methyl 2-(benzo[d] google.comrsc.orgdioxol-5-yl)acetate with bromine in acetic acid provides methyl 2-(6-bromobenzo[d] google.comrsc.orgdioxol-5-yl)acetate, a key intermediate for further elaboration acs.org.

Furthermore, (6-bromobenzo[d] google.comrsc.orgdioxol-5-yl)methanol has been utilized as a starting material for the synthesis of new 1,3-benzodioxole derivatives through reactions like the Suzuki-Miyaura coupling researchgate.net. The synthesis of chlorinated analogues, such as 7-chloro-1,3-benzodioxol-5-ol, also highlights the use of substituted catechols which are cyclized with dihaloalkanes to form the benzodioxole ring, followed by further modifications .

The following table summarizes the synthesis of various benzodioxole derivatives from different precursors:

| Starting Material | Reagents and Conditions | Product | Reference |

| (1,3-Benzodioxol-5-yl)acetic acid | Methanol, Sulfoxide chloride | Methyl 2-(benzo[d] google.comrsc.orgdioxol-5-yl)acetate | acs.org |

| Methyl 2-(benzo[d] google.comrsc.orgdioxol-5-yl)acetate | Bromine, Acetic acid | Methyl 2-(6-bromobenzo[d] google.comrsc.orgdioxol-5-yl)acetate | acs.org |

| (6-Bromobenzo[d] google.comrsc.orgdioxol-5-yl)methanol | CBr4, PPh3, DCM, then NaN3, MeOH, then Phenylacetylene, CuI | 1-((6-Bromobenzo[d] google.comrsc.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | researchgate.net |

| Heliotropine | Organic Synthesis | Sesamol (1,3-Benzodioxol-5-ol) | wikipedia.org |

Total Synthesis Strategies for Complex Natural Products Containing the 1,3-Benzodioxol-5-ol, 7-methyl- Moiety

The 1,3-benzodioxole ring system is a recurring structural motif in a variety of complex natural products. Total synthesis strategies often incorporate this moiety by either starting with a pre-formed benzodioxole derivative or by constructing it during the synthetic sequence.

An example of incorporating a benzodioxole unit is the total synthesis of Artapilosine A and B. The synthesis commences with a derivative of (1,3-benzodioxol-5-yl)acetic acid, highlighting the use of a functionalized benzodioxole precursor to build a more intricate natural product acs.org.

In the synthesis of other complex molecules, such as certain benzofuran (B130515) natural products, a methylenedioxyphenyl group, which is the core of the 1,3-benzodioxole structure, is often a key building block. For instance, the total synthesis of demethoxy-egonol involves the use of 2-chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone, which contains the essential methylenedioxy bridge, to construct the 2-arylbenzofuran skeleton rsc.org.

The versatility of the 1,3-benzodioxole moiety is further demonstrated in its use for constructing complex heterocyclic systems. For example, methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates are key components in the three-component condensation reaction to form hexahydrobenzo[b] google.comphenanthroline derivatives pleiades.online.

The table below outlines natural products and complex molecules synthesized using benzodioxole-containing starting materials.

| Starting Material Containing Benzodioxole Moiety | Target Natural Product/Complex Molecule | Key Synthetic Step | Reference |

| (1,3-Benzodioxol-5-yl)acetic acid derivative | Artapilosine A and B | Bromination and subsequent functionalization | acs.org |

| 2-Chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone | Demethoxy-egonol | Construction of a 2-arylbenzofuran skeleton | rsc.org |

| Methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylate | Hexahydrobenzo[b] google.comphenanthroline derivative | Three-component condensation | pleiades.online |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis.scispace.combenchchem.comnp-mrd.org

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,3-Benzodioxol-5-ol, 7-methyl-, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential for unambiguous signal assignment.

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the hydroxyl proton, the methylenedioxy protons, and the protons of the 7-methyl group. The aromatic protons would appear as singlets due to their substitution pattern, and their precise chemical shifts would be influenced by the electron-donating hydroxyl and methyl groups.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the two quaternary carbons of the aromatic ring attached to the hydroxyl and methyl groups, the carbons of the methylenedioxy bridge, and the carbon of the methyl group.

To confirm these assignments and piece together the molecular puzzle, 2D NMR techniques are indispensable. science.gov

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. While there are no vicinal aromatic protons to show coupling, it can be used to confirm the absence of such correlations and to observe any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would definitively link the proton signals of the methyl group, the methylenedioxy group, and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the connectivity across quaternary carbons. For instance, correlations would be expected between the methyl protons and the adjacent aromatic carbons (C-7, C-6, and C-1a). Similarly, the methylenedioxy protons would show correlations to the carbons of the dioxole ring. These correlations are fundamental to confirming the substitution pattern on the benzodioxole core. mdpi.com The structural elucidation of various complex benzodioxole-containing molecules has been successfully achieved using these techniques. tandfonline.commdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Benzodioxol-5-ol, 7-methyl- Predicted values are based on standard substituent effects on the benzodioxole ring system.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| H-4 | ~6.4-6.6 | ~103-106 | C-5, C-1a, C-6, C-7a |

| H-6 | ~6.3-6.5 | ~109-112 | C-5, C-7, C-4, C-7a |

| 5-OH | Variable (4.5-5.5) | - | C-4, C-5, C-6 |

| 7-CH₃ | ~2.1-2.3 | ~15-20 | C-6, C-7, C-1a |

Infrared (IR) Spectroscopy for Functional Group Identification.scispace.combenchchem.com

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For 1,3-Benzodioxol-5-ol, 7-methyl-, the IR spectrum would be expected to display several characteristic absorption bands. The most prominent would be a broad peak for the hydroxyl (-OH) group stretching, typically in the 3200-3600 cm⁻¹ region. Other key signals would include aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹, aromatic C=C double bond stretches in the 1450-1600 cm⁻¹ range, and strong, characteristic C-O ether stretches from the methylenedioxy ring, typically around 1250 cm⁻¹ and 1040 cm⁻¹. google.comresearchgate.net

Table 2: Expected IR Absorption Frequencies for 1,3-Benzodioxol-5-ol, 7-methyl-

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Methyl C-H | C-H stretch | 2850 - 2960 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Methylenedioxy | C-O stretch (asymmetric) | ~1250 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis.scispace.comacs.org

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. For 1,3-Benzodioxol-5-ol, 7-methyl- (C₈H₈O₃), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (152.0473 g/mol ).

The fragmentation pattern gives clues about the molecule's structure. Plausible fragmentation pathways would include:

Loss of a methyl radical (•CH₃): A peak at [M-15]⁺ is highly likely, resulting from the cleavage of the methyl group.

Loss of carbon monoxide (CO): Phenolic compounds often undergo a retro-Diels-Alder-type fragmentation, leading to the loss of CO, which would result in a peak at [M-28]⁺.

Cleavage of the dioxole ring: Loss of formaldehyde (B43269) (CH₂O) from the molecular ion could lead to a fragment at [M-30]⁺.

These fragmentation patterns are characteristic of the functional groups present in the molecule. libretexts.orgresearchgate.netresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for 1,3-Benzodioxol-5-ol, 7-methyl-

| m/z Value | Ion Formula | Likely Origin |

|---|---|---|

| 152 | [C₈H₈O₃]⁺ | Molecular Ion [M]⁺ |

| 137 | [C₇H₅O₃]⁺ | Loss of methyl radical [M-CH₃]⁺ |

| 124 | [C₇H₈O₂]⁺ | Loss of carbon monoxide [M-CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry.benchchem.com

X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. For 1,3-Benzodioxol-5-ol, 7-methyl-, a single-crystal X-ray diffraction study would confirm the planarity of the benzodioxole ring system and determine the orientation of the hydroxyl and methyl substituents.

Furthermore, it would provide invaluable information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. While a crystal structure for this specific compound is not publicly documented, numerous structures of related benzodioxole derivatives have been resolved, demonstrating the utility of this technique for this class of compounds. mdpi.comugr.esresearchgate.net

Microwave Spectroscopy for Gas-Phase Structure and Internal Motion Analysis.

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase, yielding extremely precise information about its geometry and internal dynamics. A 2023 study on the parent compound, sesamol (B190485) (1,3-benzodioxol-5-ol), using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, provides significant insight. mst.eduresearchgate.netx-mol.com

The study identified two distinct conformers of sesamol based on the orientation of the hydroxyl group: a global minimum s-trans conformer and a higher-energy s-cis conformer. x-mol.com Rotational constants were precisely determined for both. The analysis also characterized the large-amplitude motion of the five-membered dioxole ring, specifically the CH₂ puckering. x-mol.comnih.gov It is expected that 1,3-Benzodioxol-5-ol, 7-methyl- would exhibit similar conformational behavior and internal dynamics, which could be precisely characterized by this technique.

Table 4: Experimental Rotational Constants for the Parent Compound, 1,3-Benzodioxol-5-ol (Sesamol) x-mol.com

| Conformer | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| s-trans-sesamol | 2663.8584 | 1009.2818 | 732.1812 |

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. mdpi.comresearchgate.net It provides insights into various molecular properties by calculating the electron density.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.comnih.gov For derivatives of 1,3-benzodioxole (B145889), DFT methods, such as B3LYP with a 6-311+G basis set, have been employed to achieve this. mdpi.com The process involves finding the minimum energy conformation of the molecule. nih.gov For instance, in a study of a related oximino ester containing a 1,3-benzodioxole moiety, the optimized molecular structure was calculated using the Gaussian 09 program package. mdpi.com The resulting optimized geometrical parameters, such as bond lengths and angles, are often compared with experimental values obtained from techniques like X-ray crystallography to validate the computational model. mdpi.com

Energetic parameters derived from these calculations, such as the total energy of the molecule, provide valuable information about its stability. For example, potential energy surface (PES) scans can be performed by systematically changing specific dihedral angles to identify the most stable conformer, which corresponds to the global minimum energy. nih.gov

Table 1: Examples of Software and Methods Used in Molecular Optimization

| Software/Method | Application | Reference |

|---|---|---|

| Gaussian 09 | Quantum mechanical calculations for geometry optimization. | mdpi.com |

| DFT (B3LYP/6-311+G) | A specific functional and basis set used for accurate structural predictions. | mdpi.com |

| Potential Energy Surface (PES) Scan | Used to find the most stable conformation of a molecule. | nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and the potential for intramolecular charge transfer. researchgate.netnih.gov DFT calculations are commonly used to determine the energies of the HOMO and LUMO. researchgate.netresearchgate.net For various 1,3-benzodioxole derivatives, these calculations have provided insights into their electronic properties and reactivity. researchgate.net The analysis of the electron density distribution in these orbitals reveals the likely sites for electrophilic and nucleophilic attacks. researchgate.net

Table 2: Key Concepts in Frontier Molecular Orbital Analysis

| Term | Description | Significance | Reference |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). | youtube.comwikipedia.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). | youtube.comwikipedia.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity. | researchgate.netnih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govrsc.org These simulations provide detailed information about the conformational changes and stability of a ligand when it is bound to a receptor. nih.gov For complexes involving ligands and proteins, MD simulations are often initiated using the docked conformation obtained from molecular docking studies. nih.gov Software such as NAMD is used to run these simulations, which can reveal the dynamic behavior of the ligand-protein complex and assess its stability through metrics like trajectory and interaction patterns. nih.gov In the context of 1,3-benzodioxole derivatives, MD simulations could be employed to understand how compounds like 1,3-Benzodioxol-5-ol, 7-methyl- interact with their biological targets on a dynamic level, providing insights beyond the static picture offered by docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Exploring Structural Contributions to Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.govresearchgate.net The fundamental principle is that the biological effect of a molecule is related to its structural and physicochemical properties, which are quantified by molecular descriptors. researchgate.net

The process of developing a QSAR model involves several key steps:

Data Set Selection: A collection of compounds with known biological activities is assembled. mdpi.com

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound in the dataset. mdpi.comnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govanalchemres.org

For derivatives of 1,3-benzodioxole, QSAR studies have been applied to understand how different substituents on the benzodioxole ring influence their activity, for instance, as corrosion inhibitors. researchgate.net Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced biological properties. mdpi.comnih.gov

Table 3: Common Descriptors and Techniques in QSAR

| Category | Examples | Reference |

|---|---|---|

| Molecular Descriptors | LogP (hydrophobicity), Molecular Weight, Surface Area, Dipole Moment, HOMO/LUMO energies | researchgate.netresearchgate.net |

| Statistical Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN) | nih.govnih.govanalchemres.org |

| Validation Metrics | R² (Correlation Coefficient), Q² (Cross-validated R²), Standard Error of Prediction (SEP) | nih.govanalchemres.org |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor), to form a stable complex. openaccessjournals.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action at a molecular level. openaccessjournals.comnih.gov

Molecular docking simulations calculate the binding affinity, often expressed as a binding energy or docking score, which estimates the strength of the interaction between the ligand and the target protein. jbcpm.com A lower binding energy generally indicates a more stable and favorable interaction. jbcpm.comthieme-connect.com

These studies also reveal the specific types of interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net For example, docking studies on various 1,3-benzodioxole derivatives have been performed to understand their binding modes with enzymes like squalene (B77637) synthase and lanosterol (B1674476) 14-alpha demethylase. jbcpm.com The results from these studies identified key amino acid residues in the active site of the enzymes that interact with the benzodioxole compounds. jbcpm.com Such detailed information on the interaction mechanism is crucial for the rational design of more potent and selective inhibitors. researchgate.net

Table 4: Binding Interactions of a 1,3-Benzodioxole Derivative

| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Lanosterol 14-alpha demethylase | TYR140, LYS151 | Hydrogen Bond | -8.7 to -9.7 | jbcpm.com |

| Squalene Synthase | GLY472, TYR126 | Not specified | -8.6 to -10.3 | jbcpm.com |

| Tubulin | B:PRO162, B:MET166, B:THR198, B:ARG158 | Hydrogen Bond, Pi-cation | Not specified | researchgate.net |

Investigation of Biological Activities and Mechanisms Non Clinical Focus

Enzyme Modulation Studies

The ability of small molecules to modulate the activity of enzymes is a critical area of pharmacological research. Studies on 1,3-benzodioxole (B145889) derivatives have often revealed significant inhibitory or activatory effects on various key enzymes.

Inhibition and Activation of Key Enzymes (e.g., acetylcholinesterase, alpha-glycosidase, cytochrome P450)

Research into the enzymatic interactions of 1,3-Benzodioxol-5-ol, 7-methyl- is currently limited. While the broader class of 1,3-benzodioxole compounds has been investigated for effects on enzymes such as acetylcholinesterase, alpha-glycosidase, and cytochrome P450, specific data for the 7-methyl substituted variant is not extensively documented in publicly available scientific literature. The parent compound, 1,3-Benzodioxol-5-ol (Sesamol), has shown inhibitory activity against various enzymes, but direct extrapolation of these findings to the methylated derivative is not scientifically valid without specific experimental evidence.

Mechanistic Research of Enzyme-Substrate/Inhibitor Interactions

Detailed mechanistic studies elucidating the specific molecular interactions between 1,3-Benzodioxol-5-ol, 7-methyl- and enzymatic targets are yet to be published. Understanding these interactions, including binding affinities, modes of inhibition (e.g., competitive, non-competitive), and the precise amino acid residues involved in the binding pocket, is crucial for rational drug design. For the broader category of benzodioxole derivatives, molecular docking and kinetic studies have sometimes been employed to understand these mechanisms, but such research has not been specifically reported for 1,3-Benzodioxol-5-ol, 7-methyl-.

Receptor Binding and Signaling Pathway Modulation

The interaction of compounds with cellular receptors is fundamental to their biological effects, often triggering or inhibiting downstream signaling cascades that regulate physiological processes.

Exploration of Receptor Interactions as a Basis for Biological Effects

Specific data on the receptor binding profile of 1,3-Benzodioxol-5-ol, 7-methyl- is not available in the current body of scientific literature. Research on related benzodioxole structures has indicated potential interactions with various receptor systems, but these findings cannot be directly attributed to the 7-methyl derivative. Characterizing the affinity and selectivity of this specific compound for different receptors is a necessary step to understand its potential pharmacological effects and mechanisms of action.

Antioxidant Activity in Research Models

Antioxidant properties are a well-documented feature of many phenolic compounds, including derivatives of 1,3-benzodioxole. These properties are typically attributed to the ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

In Vitro Radical Scavenging Assays and Oxidative Stress Research

While the antioxidant potential of 1,3-Benzodioxol-5-ol (Sesamol) is well-established, specific in vitro studies quantifying the radical scavenging activity of 1,3-Benzodioxol-5-ol, 7-methyl- are not found in published research. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays would be required to determine its efficacy as a direct antioxidant. Furthermore, research on its ability to mitigate oxidative stress in cellular models is also not documented. Such studies would be essential to confirm if the addition of a methyl group at the 7-position influences the antioxidant capacity compared to its parent compound.

Investigation of Antiproferative Activity in Research Cell Lines

Without dedicated research on 1,3-Benzodioxol-5-ol, 7-methyl-, any attempt to complete the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to elucidate the specific biological properties of this compound.

Occurrence and Biosynthetic Research

Natural Occurrence of 1,3-Benzodioxol-5-ol, 7-methyl- or Closely Related Derivatives in Plants and Other Organisms

The 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxyphenyl group, is a constituent of numerous bioactive natural products. wikipedia.org These compounds are widely distributed in the plant kingdom and are known for a range of biological activities. chemicalbook.comworldresearchersassociations.comnih.govresearchgate.net One of the most well-known and structurally simple derivatives is sesamol (B190485) (1,3-benzodioxol-5-ol), a potent antioxidant found in sesame seeds (Sesamum indicum) and sesame oil. ijpsjournal.comresearchgate.netresearchgate.netnih.govnih.govacs.org

Other prominent naturally occurring benzodioxole derivatives include safrole, a principal component of sassafras oil from plants like Sassafras albidum and Ocotea pretiosa. nih.govwikipedia.org Myristicin is found in nutmeg, while apiol is present in parsley and celery. nih.gov Dillapiole can be extracted from dill seed and fennel root. nih.gov The 1,3-benzodioxole structure is also an integral part of more complex molecules like the lignans (B1203133) sesamin (B1680957) and sesamolin (B1680958) from sesame seeds, and the alkaloid piperine (B192125) from black pepper (Piper nigrum). nih.govnih.gov Recently, a new 1,3-benzodioxole derivative, Hypecoumic acid, was isolated from the aerial parts of Hypecoum erectum. nih.gov The fundamental 1,3-benzodioxole core is also found in safrole from plants such as Crocus sativus L. (saffron) and Ocotea pretiosa Mez. mdpi.com

Below is a table summarizing the natural occurrence of several key 1,3-benzodioxole derivatives.

| Compound Name | Structure | Natural Source(s) |

| Sesamol | 1,3-Benzodioxol-5-ol | Sesamum indicum (Sesame) ijpsjournal.comresearchgate.net |

| Safrole | 5-(Prop-2-en-1-yl)-1,3-benzodioxole | Sassafras albidum, Ocotea pretiosa nih.govwikipedia.org |

| Myristicin | 4-Methoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole | Myristica fragrans (Nutmeg) nih.gov |

| Apiol | 4,7-Dimethoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole | Petroselinum crispum (Parsley), Apium graveolens (Celery) nih.gov |

| Dillapiole | 4,5-Dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole | Anethum graveolens (Dill), Foeniculum vulgare (Fennel) nih.gov |

| Sesamin | (1R,2S,5R,6S)-2,6-bis(1,3-benzodioxol-5-yl)-3,7-dioxabicyclo[3.3.0]octane | Sesamum indicum (Sesame) nih.gov |

| Piperine | (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one | Piper nigrum (Black Pepper) nih.gov |

| Hypecoumic acid | A 1,3-benzodioxole derivative | Hypecoum erectum nih.gov |

Biosynthetic Pathways Leading to Benzodioxole Structures

The biosynthesis of the characteristic methylenedioxy bridge in 1,3-benzodioxole derivatives is a key enzymatic transformation in the metabolic pathways of many plants. nih.govmdpi.com This structure is typically formed from ortho-diphenolic precursors that are themselves derived from the phenylpropanoid pathway.

The formation of the methylenedioxy bridge is catalyzed by cytochrome P450-dependent monooxygenases (CYPs). nih.govmdpi.com These enzymes facilitate an intramolecular cyclization of a hydroxymethoxy- or dihydroxy-substituted phenylpropanoid derivative. Specifically, enzymes belonging to the CYP719 and CYP81Q families have been identified as key players in this process.

In the biosynthesis of lignans like (+)-sesamin in Sesamum indicum, a single cytochrome P450 enzyme, CYP81Q1, is responsible for catalyzing two sequential methylenedioxy bridge formations. researchgate.netnih.gov This enzyme converts (+)-pinoresinol to (+)-piperitol and then to (+)-sesamin. nih.gov Similarly, in the biosynthesis of the alkaloid piperine in Piper nigrum, the enzyme PnCYP719A37 has been shown to catalyze the formation of the methylenedioxy bridge. mdpi.com

In the Mexican prickly poppy (Argemone mexicana), two distinct CYP719 enzymes, CYP719A13 and CYP719A14, are involved in the biosynthesis of protoberberine and benzo[c]phenanthridine alkaloids. They catalyze the formation of methylenedioxy bridges at different steps in the pathway. nih.gov CYP719A14 converts (S)-scoulerine to (S)-cheilanthifoline, and CYP719A13 subsequently converts (S)-cheilanthifoline to (S)-stylopine. nih.gov

The table below details some of the characterized enzymes responsible for methylenedioxy bridge formation.

| Enzyme Name | Enzyme Family | Organism | Substrate | Product |

| CYP81Q1 | Cytochrome P450 | Sesamum indicum | (+)-Pinoresinol / (+)-Piperitol | (+)-Piperitol / (+)-Sesamin researchgate.netnih.gov |

| PnCYP719A37 | Cytochrome P450 | Piper nigrum | Ferulic acid derivative | Piperic acid precursor mdpi.com |

| CYP719A13 | Cytochrome P450 | Argemone mexicana | (S)-Cheilanthifoline | (S)-Stylopine nih.gov |

| CYP719A14 | Cytochrome P450 | Argemone mexicana | (S)-Scoulerine | (S)-Cheilanthifoline nih.gov |

| PmCYP719A26 | Cytochrome P450 | Piper methysticum | Dihydromethysticin precursor | Methylenedioxy bridge formation researchgate.net |

The elucidation of biosynthetic pathways heavily relies on studies that trace the incorporation of labeled precursors into the final natural products. For benzodioxole-containing compounds, these studies have confirmed that the core carbon skeleton originates from the shikimate and phenylpropanoid pathways.

In the biosynthesis of furofuran lignans in Sesamum indicum, the pathway begins with the dimerization of coniferyl alcohol, a direct product of the phenylpropanoid pathway, to form (+)-pinoresinol. researchgate.net This pinoresinol then serves as the direct precursor for the enzymatic formation of the two methylenedioxy bridges that characterize sesamin and related compounds. nih.govresearchgate.net

For piperine biosynthesis in Piper nigrum, the piperic acid moiety, which contains the 1,3-benzodioxole ring, is derived from a phenylpropanoid precursor. mdpi.com The pathway involves ferulic acid, which undergoes modifications before the crucial methylenedioxy bridge is formed by the action of PnCYP719A37. mdpi.com The piperidine ring of piperine is derived from the amino acid lysine. researchgate.net These findings are the result of extensive research involving the feeding of isotopically labeled precursors to the plants and analyzing their incorporation into the final molecules.

Derivatives and Analogues of 1,3 Benzodioxol 5 Ol,7 Methyl

Design and Synthesis of Novel Derivatives

The design and synthesis of novel derivatives of 1,3-Benzodioxol-5-ol, 7-methyl- are centered around the strategic introduction of various functional groups and structural modifications to the core scaffold. These modifications aim to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn can influence its biological activity.

The synthesis of the 1,3-benzodioxole (B145889) ring system, the core of 1,3-Benzodioxol-5-ol, 7-methyl-, can be achieved through the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a methylene source like diiodomethane or dibromomethane in the presence of a base. For the specific case of 1,3-Benzodioxol-5-ol, 7-methyl-, a potential starting material would be 3,4-dihydroxy-5-methylphenol.

Key functionalization strategies for the 1,3-Benzodioxol-5-ol, 7-methyl- scaffold include:

Alkylation and Acylation of the Phenolic Hydroxyl Group: The hydroxyl group at the 5-position is a prime site for modification. Alkylation can introduce a variety of alkyl or substituted alkyl chains, while acylation can introduce ester functionalities. These modifications can significantly impact the compound's hydrophobicity and its ability to act as a hydrogen bond donor.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzodioxole system is activated towards electrophilic substitution. Positions 4 and 6 are potential sites for the introduction of various substituents, such as nitro groups, halogens, or acyl groups. For instance, Friedel-Crafts acylation of 1,3-benzodioxole can introduce a ketone functionality, which can then be further modified. nih.gov

Modification of the Methyl Group: The methyl group at the 7-position can be a site for functionalization, for example, through free-radical halogenation followed by nucleophilic substitution to introduce a variety of side chains.

Suzuki-Miyaura Coupling: For derivatives containing a halogen atom on the aromatic ring, the Suzuki-Miyaura coupling reaction can be employed to introduce a wide range of aryl or heteroaryl substituents, leading to a diverse library of analogues. researchgate.net

A general synthetic scheme for producing derivatives of 1,3-benzodioxole is the esterification of 3,4-(methylenedioxy)phenylacetic acid, followed by further reactions to introduce various functionalities. nih.gov For instance, the synthesis of methyl 2-(6-(substituted benzoyl)benzo[d] acs.orgresearchgate.netdioxol-5-yl)acetate derivatives involves the reaction of methyl 2-(2H-1,3-benzodioxol-5-yl)acetate with various benzoic acid derivatives. nih.gov

| Reaction Type | Starting Material | Reagents | Product Type |

|---|---|---|---|

| Esterification | 3,4-(methylenedioxy)phenylacetic acid | Methanol, Oxalyl chloride | Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate |

| Friedel-Crafts Acylation | Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate | Benzoic acid derivatives, P₂O₅ | Aryl ketone derivatives |

| Suzuki-Miyaura Coupling | Halogenated 1,3-benzodioxole derivative | Boronic acid, Pd catalyst, Base | Aryl-substituted 1,3-benzodioxole |

| Methylenation | Methyl gallate | Diiodomethane, K₂CO₃ | Methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of 1,3-Benzodioxol-5-ol, 7-methyl-, SAR studies would involve synthesizing a series of analogues with systematic variations in their structure and evaluating their effects in specific biological assays.

While specific SAR data for 1,3-Benzodioxol-5-ol, 7-methyl- is not extensively available, general trends can be inferred from studies on other 1,3-benzodioxole derivatives. For example, in a study of benzodioxole derivatives as cyclooxygenase (COX) inhibitors, the nature and position of substituents on the benzodioxole ring were found to significantly influence their inhibitory activity and selectivity. nih.gov

Key structural features that would be investigated in SAR studies of 1,3-Benzodioxol-5-ol, 7-methyl- derivatives include:

The 5-hydroxyl group: Its presence is likely crucial for hydrogen bonding interactions with biological targets. Modifications to this group, such as conversion to an ether or ester, would likely alter the activity profile.

The 7-methyl group: The size and lipophilicity of this group could influence binding affinity and selectivity for a particular target. Replacing it with other alkyl groups or functionalized chains would be a key area of investigation.

Substituents on the aromatic ring: The introduction of electron-withdrawing or electron-donating groups at other positions on the benzene ring can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets. nih.gov

| Structural Modification | Potential Impact on Biological Activity | Rationale |

|---|---|---|

| Alkylation of 5-OH | Decrease or change in activity | Loss of hydrogen bonding capability |

| Replacement of 7-CH₃ with larger alkyl group | Potential increase or decrease in activity | Steric and hydrophobic effects on target binding |

| Introduction of electron-withdrawing group on the ring | Modulation of activity | Alteration of electronic properties and binding interactions |

| Introduction of a bulky group at position 4 or 6 | Potential for increased selectivity | Steric hindrance may favor binding to specific targets |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. nih.gov

For 1,3-Benzodioxol-5-ol, 7-methyl-, several bioisosteric replacements could be explored:

Phenolic Hydroxyl Group (5-OH): The phenol group is often a target for metabolic enzymes, which can lead to rapid clearance of the compound from the body. Bioisosteres for the phenol group include benzimidazolones, benzoxazolones, indoles, quinolinones, and pyridones. nih.govresearchgate.net These replacements can mimic the hydrogen bonding properties of the phenol while potentially offering improved metabolic stability. The CF₂H group has also been proposed as a bioisosteric replacement for a phenol group. cambridgemedchemconsulting.com

1,3-Benzodioxole Ring: The entire benzodioxole scaffold can be considered for bioisosteric replacement. Depending on the specific interactions it makes with a biological target, it could be replaced by other bicyclic aromatic or heteroaromatic ring systems that maintain a similar size, shape, and electronic distribution.

Methyl Group (7-CH₃): A simple methyl group can be replaced by other small groups such as a halogen (e.g., chlorine or fluorine) or a trifluoromethyl group to explore the effects of size and electronics on activity.

Research Applications of Synthesized Analogues

The synthesized analogues of 1,3-Benzodioxol-5-ol, 7-methyl- could be investigated for a wide range of potential research applications, based on the known biological activities of the broader 1,3-benzodioxole class of compounds. These include:

Enzyme Inhibition: 1,3-benzodioxole derivatives have been studied as inhibitors of various enzymes, including cyclooxygenases (COX) and cytochrome P450 enzymes. nih.govmdpi.com Analogues of 1,3-Benzodioxol-5-ol, 7-methyl- could be screened for their inhibitory activity against these and other enzymes.

Antitumor Activity: Many compounds containing the 1,3-benzodioxole moiety have been reported to possess antitumor properties. chemicalbook.comresearchgate.netnih.gov Synthesized analogues could be evaluated for their cytotoxicity against various cancer cell lines and for their potential to induce apoptosis or inhibit cell proliferation.

Antihyperlipidemic and Antioxidant Activity: Some 1,3-benzodioxole derivatives have shown potential in reducing plasma lipids and exhibiting antioxidant effects. chemicalbook.com Novel analogues could be explored for their utility in models of metabolic disorders.

Insecticide Synergists: The 1,3-benzodioxole moiety is a well-known scaffold for insecticide synergists, which enhance the efficacy of insecticides by inhibiting insect metabolic enzymes. chemicalbook.com

The exploration of these research applications would involve a combination of in vitro and in vivo studies to determine the efficacy and mechanism of action of the newly synthesized compounds.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are fundamental for the isolation and purification of "1,3-Benzodioxol-5-ol, 7-methyl-". The choice of technique is contingent on the sample matrix, the concentration of the analyte, and the desired purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For "1,3-Benzodioxol-5-ol, 7-methyl-", derivatization may be necessary to increase its volatility and thermal stability, particularly due to the presence of a hydroxyl group. actascientific.com The separation is achieved on a capillary column, often with a non-polar stationary phase, where compounds are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum that acts as a chemical fingerprint, allowing for identification by comparison with spectral libraries. nih.govchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov This makes it particularly well-suited for the direct analysis of "1,3-Benzodioxol-5-ol, 7-methyl-" without the need for derivatization. nih.gov High-performance liquid chromatography (HPLC) is commonly used to separate the compound from a mixture. nih.govnih.gov The choice of the stationary phase (e.g., reversed-phase C18) and the mobile phase composition is critical for achieving optimal separation. nih.gov The mass spectrometer detector provides high sensitivity and selectivity, enabling the detection and quantification of the compound even at low concentrations. nih.gov Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide structural information through fragmentation analysis. nih.gov

Table 1: Comparison of Chromatographic Techniques for the Analysis of Benzodioxole Derivatives

| Technique | Principle | Applicability to 1,3-Benzodioxol-5-ol, 7-methyl- | Advantages | Disadvantages |

| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Suitable for the compound, potentially after derivatization of the hydroxyl group to increase volatility. actascientific.com | High resolution, extensive spectral libraries for identification. nih.gov | May require derivatization, not suitable for thermally labile compounds. |

| LC-MS | Separation of compounds in the liquid phase followed by mass analysis. | Highly suitable due to the presence of the polar hydroxyl group; no derivatization is typically required. nih.govnih.gov | Wide applicability, high sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. nih.govnih.gov | Matrix effects can influence ionization and quantification. |

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of "1,3-Benzodioxol-5-ol, 7-methyl-" in complex matrices, such as environmental or biological samples, often requires the use of advanced hyphenated techniques that couple two or more analytical methods to enhance separation and detection capabilities. chemijournal.comijarnd.comasdlib.org

The coupling of a separation technique with a spectroscopic detection method is known as a hyphenated technique. nih.gov These methods provide a wealth of information, enabling both the separation of complex mixtures and the identification of the individual components. asdlib.org

LC-MS/MS: As mentioned, this is a powerful hyphenated technique that combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov It is particularly useful for quantifying low levels of the target compound in complex samples by monitoring specific precursor-to-product ion transitions.

Other Potential Hyphenated Techniques:

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples HPLC with NMR spectroscopy, providing detailed structural information about the separated compounds. This can be invaluable for the unambiguous identification of "1,3-Benzodioxol-5-ol, 7-methyl-" and its isomers or metabolites in a mixture.

GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry): For highly complex volatile samples, GCxGC-MS offers significantly increased peak capacity and resolution compared to conventional GC-MS. This would be beneficial if "1,3-Benzodioxol-5-ol, 7-methyl-" is present in a matrix with many other volatile components.

The selection of the appropriate hyphenated technique depends on the specific analytical challenge, including the complexity of the sample, the required sensitivity, and the need for structural elucidation. ijarnd.com

Future Research Directions and Perspectives

Elucidating Novel Biological Mechanisms

Future research should prioritize the investigation of the biological activities of 1,3-Benzodioxol-5-ol, 7-methyl-. Based on the known properties of related benzodioxole compounds, which exhibit a range of effects including anti-inflammatory and antioxidant activities, it would be valuable to screen this specific molecule for similar or novel therapeutic properties. Studies could explore its interactions with key cellular targets and signaling pathways to uncover any unique biological mechanisms conferred by the 7-methyl substitution.

Development of Advanced Synthetic Methodologies

Currently, there are no established synthetic routes specifically for 1,3-Benzodioxol-5-ol, 7-methyl- in the public domain. The synthesis of 1,3-benzodioxole (B145889) derivatives often starts from catechols. chemicalbook.com Developing efficient and scalable synthetic methodologies would be a crucial first step to enable further research. This would involve exploring various synthetic strategies and optimizing reaction conditions to produce the compound in sufficient purity and yield for biological and computational studies.

Predictive Modeling and In Silico Approaches in Research

Once a reliable synthesis is established, in silico studies could provide valuable insights into the potential bioactivity of 1,3-Benzodioxol-5-ol, 7-methyl-. Molecular docking simulations could predict its binding affinity to various protein targets, helping to prioritize experimental screening efforts. nih.govresearchgate.net Computational models could also be used to predict its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.

Exploration of New Sources and Biosynthetic Routes

While many benzodioxole derivatives are found in nature, particularly in plants, there is no current information on the natural occurrence of 1,3-Benzodioxol-5-ol, 7-methyl-. nih.gov Future research could involve screening plant extracts and other natural sources for the presence of this compound. Additionally, investigating the biosynthetic pathways of known naturally occurring benzodioxoles could provide clues as to whether this specific methylated variant might be produced in nature and how it could be biosynthesized.

Q & A

Basic Research Questions

Q. How can the molecular structure of 1,3-Benzodioxol-5-ol,7-methyl- be confirmed using spectroscopic methods?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm the presence of the methyl group at position 7 and the benzodioxole scaffold. Compare chemical shifts with parent compounds like sesamol (1,3-Benzodioxol-5-ol) .

- Mass Spectrometry (MS): Use electron ionization (EI-MS) to confirm molecular weight and fragmentation patterns. Reference NIST data for analogous compounds (e.g., 1,3-Benzodioxol-5-ol: m/z 138) to validate structural assignments .

- Infrared (IR) Spectroscopy: Identify characteristic absorption bands for the methylenedioxy group (e.g., ~940–960 cm) and hydroxyl/methyl substituents .

Q. What are the key steps in synthesizing 7-methyl-substituted benzodioxole derivatives?

- Methodological Answer:

- Esterification/Acylation: Adapt protocols for methyl-substituted analogs, such as reacting 3,4-(methylenedioxy)phenol derivatives with methylating agents (e.g., methyl iodide) under basic conditions. Optimize reaction time and solvent polarity to enhance yield .

- Purification: Use column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane mixtures) to isolate the product. Validate purity via HPLC or TLC .

Q. What analytical techniques are critical for assessing the purity of synthesized 1,3-Benzodioxol-5-ol derivatives?

- Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 280 nm) to quantify impurities. Calibrate against reference standards .

- Melting Point Analysis: Compare observed melting points with literature values (e.g., sesamol: 62–64°C) to assess crystallinity and purity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be applied to determine the crystal structure of 1,3-Benzodioxol-5-ol,7-methyl-?

- Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Optimize data resolution (<1.0 Å) for precise atomic positioning .

- Refinement with SHELX: Employ SHELXL for small-molecule refinement. Define the methyl group’s position using Fourier difference maps and restrain thermal parameters (ADPs) to prevent overfitting. Validate hydrogen bonding networks (e.g., O–H···O interactions) .

Q. What experimental strategies can resolve discrepancies in thermodynamic data (e.g., sublimation enthalpy) for 1,3-Benzodioxol-5-ol derivatives?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure sublimation enthalpy (ΔsubH) under controlled heating rates (e.g., 5°C/min) in inert atmospheres. Compare results with computational predictions (e.g., DFT calculations) .

- Differential Scanning Calorimetry (DSC): Validate phase transitions (e.g., melting points) and reconcile conflicting data by standardizing experimental conditions (e.g., sample purity, heating rate) .

Q. How do substituents like the 7-methyl group influence the antioxidant activity of benzodioxole derivatives compared to the parent compound?

- Methodological Answer:

- DPPH Radical Scavenging Assay: Compare IC values of 7-methyl derivatives with sesamol (IC: 5.95 μg/mL). Assess electron-donating effects of the methyl group on phenolic radical stabilization .

- Computational Modeling: Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the O–H group. Correlate lower BDEs with enhanced antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.